molecular formula C19H14BrClN4O2 B2678915 3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole CAS No. 2034498-04-7

3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole

Cat. No.: B2678915
CAS No.: 2034498-04-7
M. Wt: 445.7
InChI Key: YXQLXGQRGSRFAA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromophenyl group, a chloro-ethoxyphenyl group, and a pyrazolidinyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolidinyl intermediate: This step involves the reaction of 3-chloro-4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then cyclized to form the pyrazolidinyl intermediate.

    Formation of the oxadiazole ring: The pyrazolidinyl intermediate is then reacted with an appropriate nitrile oxide to form the oxadiazole ring.

    Introduction of the bromophenyl group: The final step involves the bromination of the phenyl ring to introduce the bromophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution reactions: The bromophenyl and chloro-ethoxyphenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolidinyl and oxadiazole rings.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound.

Scientific Research Applications

3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3-(4-Bromophenyl)-6-chloro-2H-1,4-benzoxazine
  • 3-(4-Bromophenyl)-N-(2,4-dimethoxyphenyl)-2-propenamide
  • 3-(4-Bromophenyl)-N-(4-ethoxyphenyl)-2-propenamide

Uniqueness

What sets 3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole apart from these similar compounds is its unique combination of functional groups and its specific chemical structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(4-bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN4O2/c1-2-26-16-8-5-12(9-15(16)21)17-14(10-22-24-17)19-23-18(25-27-19)11-3-6-13(20)7-4-11/h3-9,14,17,22,24H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOYDRYSDTVKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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